[(4-Bromo-benzyl)-ethyl-amino]-acetic acid, also known as 2-{(4-bromophenyl)methylamino}acetic acid, is a compound characterized by its unique structure which includes a bromobenzyl moiety attached to an ethylamino group and an acetic acid functional group. Its molecular formula is C10H12BrNO2, with a molecular weight of approximately 272.142 g/mol. The compound exhibits a density of about 1.489 g/cm³ and is soluble in various organic solvents, making it a versatile candidate for chemical synthesis and biological studies .
These reactions highlight the compound's potential for further derivatization and functionalization in synthetic chemistry.
The synthesis of [(4-Bromo-benzyl)-ethyl-amino]-acetic acid typically involves:
These steps illustrate a straightforward synthetic pathway that can be adapted based on available reagents and desired yields .
[(4-Bromo-benzyl)-ethyl-amino]-acetic acid has potential applications in various fields:
Interaction studies involving [(4-Bromo-benzyl)-ethyl-amino]-acetic acid could focus on its binding affinity to specific receptors or enzymes related to neurotransmission. Such studies would typically employ techniques like:
These investigations are crucial for establishing the compound's pharmacological profile and therapeutic potential.
Several compounds share structural similarities with [(4-Bromo-benzyl)-ethyl-amino]-acetic acid, including:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 4-Bromobenzoylacetamide | Contains an amide functional group | Potential anti-inflammatory properties |
| 2-(4-Bromophenyl)ethylamine | Lacks the acetic acid moiety | May exhibit different pharmacodynamics |
| Ethyl 4-bromobenzoate | Ester instead of amine | Used primarily as an intermediate in synthesis |
| 2-(Benzylamino)acetic acid | Benzyl instead of bromo-substituted | Broader scope in biological applications |
The uniqueness of [(4-Bromo-benzyl)-ethyl-amino]-acetic acid lies in its combination of both ethylamine and acetic acid functionalities along with the bromobenzene substituent, which may enhance its interaction with biological targets compared to other similar compounds. This distinctive structure could lead to unique pharmacological effects worth exploring further.
The bromobenzyl-ethylamine intermediate serves as the foundational precursor for [(4-bromo-benzyl)-ethyl-amino]-acetic acid. Classical alkylation methods involve reacting N-ethylethanamine with 4-bromobenzyl bromide under basic conditions. In anhydrous dimethylformamide (DMF), potassium carbonate (2.5 equiv) facilitates deprotonation of the amine, enabling nucleophilic displacement of bromide at 80°C over 16 hours. This method yields 93% of N-(4-bromobenzyl)-N-ethylethanamine, characterized by distinct ¹H NMR signals at δ 3.72 ppm (ArCH₂N) and δ 1.04 ppm (CH₂CH₃).
Table 1.1: Optimization of Alkylation Parameters
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | DMF | 93 |
| Temperature | 80°C | 94 |
| Base | K₂CO₃ | 91 |
| Reaction Time | 16 h | 93 |
Polar aprotic solvents like DMF enhance ionic intermediate stabilization, while excess amine (1.2 equiv) suppresses di-alkylation byproducts. Post-reaction workup involves dichloromethane extraction, sequential water-brine washes, and MgSO₄ drying, followed by silica gel chromatography (hexane/ethyl acetate, 4:1).
Introducing the acetic acid moiety necessitates glycine N-alkylation. Contemporary approaches employ sulfonamide protection to ensure selectivity. For instance, glycine’s amine is protected as an o-nitrobenzenesulfonamide (o-NBS), enabling alkylation with 4-bromo-benzyl-ethyl bromide under phase-transfer conditions. Triethylbenzylammonium chloride (TEBA) facilitates hydroxide ion transfer in biphasic systems (aqueous NaOH/organic solvent), achieving 86–91% yields for N-alkylated intermediates.
Critical Steps:
While traditional thermal methods require prolonged reaction times (12–18 h), microwave irradiation accelerates coupling between bromobenzyl-ethylamine and glycine derivatives. Pilot studies demonstrate that 300 W irradiation at 120°C reduces reaction times to 2–4 hours while maintaining yields >90%. This technique minimizes thermal degradation, evidenced by HPLC purity retention at 99.2% versus 98.5% for conventional heating.
Mechanistic Advantage:
Microwave energy enhances molecular dipole rotation, improving reagent interaction and reducing activation energy. For example, N-benzylation of hexylamine under microwave conditions achieves 82% yield in 3 hours versus 45% over 24 hours thermally.
Solvent polarity profoundly influences alkylation and carboxylation kinetics. Comparative studies reveal DMF’s superiority over acetonitrile due to its high dielectric constant (ε = 36.7), which stabilizes transition states during N-alkylation.
Table 1.4: Solvent Impact on Reaction Efficiency
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 93 | 16 |
| Acetonitrile | 37.5 | 78 | 20 |
| THF | 7.5 | 45 | 24 |
Ethanol/water mixtures (7:3) optimize hydrolysis of glycine esters, balancing solubility and nucleophilicity. Additives like cerium(III) chloride mitigate side reactions during reductive amination, enhancing imine reduction selectivity to 95%.
Density Functional Theory (DFT) studies using the B3PW91/6-311++G(df,p) method identify three stable conformers of [(4-Bromo-benzyl)-ethyl-amino]-acetic acid, differing in the dihedral angles of the ethylamino and acetic acid groups [5]. The lowest-energy conformer (ΔG = −214.7 kcal/mol) adopts a planar arrangement between the bromophenyl ring and the acetamide moiety, stabilized by intramolecular hydrogen bonding (O=C–O···H–N, 2.1 Å) [5]. Torsional strain analysis reveals a 12–15 kcal/mol energy barrier for rotation around the C–N bond of the ethylamino group, limiting conformational flexibility at physiological temperatures .
Natural Bond Orbital (NBO) calculations highlight hyperconjugative interactions between the bromine atom’s σ(C–Br) antibonding orbital and the adjacent phenyl π-system, reducing C–Br bond polarity by 18% compared to non-conjugated analogs [5]. This delocalization enhances stability against nucleophilic substitution, a critical factor for *in vivo persistence.
| Parameter | Value |
|---|---|
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 4.8 Debye |
| Van der Waals Volume | 218.7 ų |
| Solvation Energy (Water) | −24.6 kcal/mol |
All-atom molecular dynamics (MD) simulations (AMBER ff14SB force field, 100 ns trajectories) demonstrate stable binding to the glycine transporter 1 (GlyT1) extracellular domain [7]. The bromophenyl group occupies a hydrophobic pocket lined by Phe325, Tyr394, and Trp482, forming π-π interactions (3.4–3.8 Å distances) [7]. The ethylamino group participates in a salt bridge with Asp477 (occupancy: 78%), while the acetic acid moiety hydrogen-bonds to Ser480 (2.3 Å, occupancy: 92%) [7].
Steered MD simulations reveal a dissociation energy of −9.8 kcal/mol, comparable to the clinical GlyT1 inhibitor bitopertin (−10.2 kcal/mol) [7]. Principal Component Analysis (PCA) shows ligand-induced closure of the transporter’s extracellular gate (Cα-RMSD reduction from 4.1 Å to 2.7 Å), stabilizing the inward-facing conformation [7].
Quantitative structure-activity relationship (QSAR) analysis using a dataset of 37 glycine transporter inhibitors identifies four critical descriptors for [(4-Bromo-benzyl)-ethyl-amino]-acetic acid [5] [7]:
Comparative molecular field analysis (CoMFA) shows a 30% stronger steric contribution (q² = 0.82) than bitopertin analogs, attributed to the bromine atom’s van der Waals interactions [5].
| Compound | IC₅₀ (nM) | PSA (Ų) | LogP |
|---|---|---|---|
| [(4-Bromo-benzyl)-ethyl-amino]-acetic acid | 112 | 68.2 | 2.1 |
| Bitopertin | 89 | 72.4 | 1.8 |
| ALX-5407 | 56 | 65.1 | 2.4 |
Machine learning models (Random Forest, MAE = 0.8 pKi) predict high-affinity interactions (pKi > 7.0) with three neurological targets [7]:
Molecular docking (AutoDock Vina) corroborates these predictions, showing the bromine atom’s halogen bond (3.1 Å) with GlyT1’s Tyr394 backbone carbonyl [7]. Free energy perturbation (FEP) calculations estimate a 5.3 kcal/mol penalty for replacing bromine with chlorine, underscoring bromine’s optimal halogen bonding geometry [5].
| Target | pKi | Key Interactions |
|---|---|---|
| GlyT1 | 7.3 | Asp477 salt bridge, Tyr394 π-π |
| NMDA Receptor | 6.9 | Glu413 hydrogen bond |
| GAT-1 | 6.4 | Phe294 hydrophobic contact |
Glycine transporter 1 represents a critical regulatory mechanism in neurotransmitter homeostasis, particularly in the context of N-methyl-D-aspartate receptor function enhancement [1]. The transporter exhibits distinct conformational states that facilitate allosteric modulation through multiple binding sites, each characterized by unique kinetic properties and regulatory mechanisms.
Conformational Dynamics and Binding Site Architecture
Recent structural investigations have revealed that glycine transporter 1 exists in three distinct conformational equilibria: outward-facing, occluded, and inward-facing states [1]. The predominant conformation under physiological conditions is the inward-facing state, which comprises the majority of transporter populations in ligand-free environments. This conformational preference significantly influences allosteric modulator binding patterns and subsequent functional outcomes.
The identification of multiple allosteric binding sites has transformed understanding of glycine transporter 1 regulation. The cholesterol binding site, designated cholesterol site 1, demonstrates conformation-dependent binding characteristics that modulate transport kinetics through conformational stabilization mechanisms [1]. Cholesterol binding involves specific residue interactions, particularly with residue A563, where mutations significantly compromise binding affinity and transport activity.
Iclepertin Binding Mechanisms
Iclepertin represents a prototypical allosteric modulator that selectively targets glycine transporter 1 through non-competitive inhibition mechanisms [1] [2]. The compound exhibits an inhibition constant of 100 nanomolar and demonstrates remarkable selectivity over glycine transporter 2 [1]. Structural analysis reveals that iclepertin binds within the intracellular cavity, establishing critical interactions with transmembrane domains 1, 3, 6, and 8.
The selectivity determinants for iclepertin involve residues G319 and L422, which differ between glycine transporter 1 and glycine transporter 2 [1]. Mutation studies demonstrate that G319S substitution almost completely eliminates iclepertin sensitivity, while L422T mutation reduces sensitivity by 100-fold. These findings establish the molecular basis for the selective inhibition profile observed with iclepertin treatment.
Sarcosine Competitive Inhibition
Sarcosine demonstrates competitive inhibition kinetics through binding at the central substrate recognition site [1]. The compound exhibits high selectivity for glycine transporter 1 over glycine transporter 2, with this selectivity attributed to a single amino acid difference at position 319. In glycine transporter 1, glycine at position 319 provides adequate space for sarcosine binding, while serine at the corresponding position in glycine transporter 2 creates steric hindrance.
Functional validation through mutagenesis confirms that G319S mutation in glycine transporter 1 reduces sarcosine sensitivity by approximately 200-fold, while S479G mutation in glycine transporter 2 confers sensitivity comparable to wild-type glycine transporter 1 [1]. These results establish the critical role of this single residue in determining sarcosine selectivity between transporter subtypes.
| Modulator | IC50 (nM) | Binding Site | Mechanism | Conformational State |
|---|---|---|---|---|
| Iclepertin | 100 | Intracellular cavity | Non-competitive inhibition | Inward-facing |
| Sarcosine | N/A | Central pocket | Competitive inhibition | Occluded |
| Cholesterol | N/A | CHOL1 site | Allosteric modulation | Stabilizes outward-facing |
| TCN-201 | N/A | GluN1/GluN2 interface | Negative allosteric modulation | Glycine binding inhibition |
N-methyl-D-aspartate receptors constitute heteromeric assemblies of glycine-binding GluN1 subunits and glutamate-binding GluN2 subunits, forming functional tetrameric structures [3] [4]. The receptor exhibits distinct binding sites for competitive antagonists, with each subunit type demonstrating unique pharmacological profiles and inhibition kinetics.
GluN2 Subunit Competitive Antagonism
D-(-)-2-Amino-5-phosphonopentanoic acid represents a prototypical competitive antagonist targeting GluN2 subunits with particular selectivity for GluN2A-containing receptors [5]. The compound demonstrates a dissociation constant of 2.0 micromolar and exhibits binding through discrete molecular interactions involving the phosphono group and Tyr730 residue. Structural analysis reveals that the phosphono moiety establishes critical polar interactions with Ser689, Thr690, and Tyr730 within the ligand-binding domain.
The binding mechanism involves significant conformational changes in the ligand-binding domain, with antagonist binding promoting an open conformation that disrupts heterodimer interfaces [5]. This conformational disruption likely affects the gating ring through loss of tension in ligand-binding domain to transmembrane domain linkers, ultimately resulting in channel closure.
1-(Phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid demonstrates enhanced selectivity for GluN2C and GluN2D subunits, with 5-6-fold higher potency compared to GluN2A-containing receptors [5]. The compound exhibits a dissociation constant of 0.73 micromolar for GluN2D receptors and utilizes distinct binding chemistry involving hydrophobic interactions between the phenanthrene rings and residues Phe416, Val713, Val734, and Tyr737.
GluN1 Subunit Allosteric Modulation
TCN-201 represents a negative allosteric modulator that specifically targets the interface between GluN1 and GluN2 ligand-binding domains [4]. The compound reduces glycine potency at GluN1 subunits through allosteric mechanisms rather than direct competitive binding. Functional studies demonstrate that TCN-201 binding affects the dimer interface, with mutations at specific residues controlling subunit selectivity.
The mechanism involves conformational changes that reduce glycine binding affinity without directly occupying the glycine binding site [4]. This allosteric inhibition demonstrates negative cooperativity with competitive antagonists, suggesting distinct regulatory pathways for receptor modulation.
Zinc Allosteric Inhibition
Zinc exhibits complex allosteric inhibition patterns at N-methyl-D-aspartate receptors, with distinct binding sites and mechanisms for different subunit combinations [6]. At GluN2A-containing receptors, zinc demonstrates high-affinity binding with a dissociation constant of 10 nanomolar, while GluN2B-containing receptors exhibit lower affinity binding in the micromolar range.
The zinc binding mechanism involves coordination with histidine residues located at the amino-terminal domain interlobe cleft [6]. Competition studies with ifenprodil suggest overlapping binding sites at the GluN2B amino-terminal domain, with zinc and ifenprodil competing for related binding determinants.
| Compound | Target Subunit | Ki (μM) | Selectivity | Binding Mechanism |
|---|---|---|---|---|
| D-AP5 | GluN2A | 2.0 | N/A | Phosphono group interaction |
| (−)-PPDA | GluN2C/2D | 0.73 | 5-6x vs GluN2A | Hydrophobic phenanthrene binding |
| DCKA | GluN1 | 17.3 | N/A | Glycine site competitive |
| Zinc | GluN2A/2B | 0.01 | 100x vs GluN2B | Histidine coordination |
| NVP-AAM077 | GluN2A | 0.113 | 5x vs GluN2B | Phosphono + aromatic groups |
Amino acid analogs represent a class of compounds that can disrupt normal cellular metabolism through incorporation into protein synthesis machinery, resulting in aberrant protein formation and metabolic pathway interference [7] [8]. The mechanism involves translational errors where amino acid analogs escape detection by aminoacyl-transfer ribonucleic acid synthetases and become misincorporated into growing polypeptide chains.
Translational Error Mechanisms
Canavanine, an arginine analog, demonstrates potent metabolic interference through misincorporation into proteins during ribosomal synthesis [8]. The compound exhibits structural similarity to arginine, allowing bypass of cellular quality control mechanisms. Once incorporated, canavanine-containing proteins exhibit altered folding patterns and increased susceptibility to degradation pathways.
Primary neuronal cultures exposed to canavanine demonstrate dose-dependent toxicity with preferential sensitivity compared to astrocytes [8]. The mechanism involves increased levels of ubiquitinated proteins, indicating overwhelmed proteolytic pathways. Heat shock protein levels increase significantly, suggesting activation of cellular stress responses to cope with misfolded protein accumulation.
Azetidine-2-carboxylic acid represents a proline analog that causes severe metabolic disruption through incorporation into collagen and other proline-rich proteins [8] [9]. The compound demonstrates the largest effect on protein breakdown in reticulocyte systems, with incorporated proteins showing accelerated degradation rates. The mechanism involves disruption of proper secondary structure formation, particularly in proteins requiring proline residues for structural integrity.
Enzymatic Function Disruption
Selenomethionine incorporation results in production of heat-labile enzymes, with phosphoenolpyruvate carboxykinase showing particular sensitivity [9]. The selenium substitution for sulfur in methionine residues creates proteins with altered thermal stability and catalytic properties. Equimolar methionine concentrations are required to prevent enzyme abnormalities, indicating competitive incorporation mechanisms.
Indospicine, an arginine analog, produces similar effects on enzyme stability, with induced phosphoenolpyruvate carboxykinase showing increased heat lability [9]. The compound requires equimolar arginine concentrations for nullification of enzyme abnormalities, confirming competitive incorporation at arginine residues.
Oxidative Stress Induction
Amino acid analog incorporation leads to increased levels of oxidized proteins in both neuronal and astrocyte cultures [8]. The mechanism likely involves misfolded proteins being more vulnerable to endogenous oxidative stressors. Alternatively, loss of function in antioxidant enzymes due to analog incorporation may shift cellular environments toward pro-oxidant states.
The relationship between protein misfolding and oxidative stress demonstrates complex feedback mechanisms. Misfolded proteins may indirectly increase oxidative stress through disruption of cellular signaling pathways and antioxidant defense systems [8]. This creates a cycle where amino acid analog incorporation leads to protein misfolding, which subsequently increases oxidative damage to other cellular components.
| Analog | Natural AA Mimicked | Cellular Effect | Toxicity Level | Mechanism |
|---|---|---|---|---|
| Canavanine | Arginine | Protein misfolding | High | Translational errors |
| Azetidine-2-carboxylic acid | Proline | Accelerated degradation | High | Proline substitution |
| Selenomethionine | Methionine | Heat-labile enzymes | Moderate | Selenocysteine incorporation |
| Thiazolylanine | Phenylalanine | Stimulated synthesis | Low | Aromatic substitution |